Efaproxiral
CAS No.: 131179-95-8
Cat. No.: VC0002495
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 131179-95-8 |
---|---|
Molecular Formula | C20H23NO4 |
Molecular Weight | 341.4 g/mol |
IUPAC Name | 2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid |
Standard InChI | InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) |
Standard InChI Key | BNFRJXLZYUTIII-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
Appearance | Solid powder |
Molecular Characteristics and Mechanism of Action
Chemical Structure and Properties
Efaproxiral (C₂₀H₂₃NO₄) is a 341.4 g/mol synthetic compound featuring a 3,5-dimethylphenyl group linked to a methylpropanoic acid backbone via an oxygen-ethyl bridge . Its nonpolar structure enables non-covalent binding to hemoglobin’s α-subunits, altering oxygen dissociation dynamics without permanent modification .
Hemoglobin Modulation
The drug shifts the oxygen-hemoglobin dissociation curve rightward, quantified by the P₅₀ value (partial pressure at 50% hemoglobin saturation). At 75–100 mg/kg doses, efaproxiral increases P₅₀ by 10–15 mmHg, enhancing oxygen release to hypoxic tissues . This mechanism bypasses cellular entry requirements, distinguishing it from traditional radiosensitizers that target intracellular pathways .
Pharmacokinetics and Exposure-Response Relationships
Red Blood Cell Concentration Dynamics
Efaproxiral exhibits linear pharmacokinetics, with red blood cell (E-RBC) concentrations directly proportional to administered doses :
Dose (mg/kg) | Mean E-RBC (μg/ml) | Population |
---|---|---|
75 | 461 ± 113 | All patients |
100 | 581 ± 147 | All patients |
75 | 495 ± 100 | Breast cancer |
100 | 647 ± 150 | Breast cancer |
Breast cancer patients achieved 31% higher E-RBC levels than non-small cell lung cancer (NSCLC) patients at equivalent doses, potentially explaining their superior clinical outcomes .
Exposure Threshold for Efficacy
A target E-RBC concentration of ≥483 μg/ml correlates with a 10 mmHg P₅₀ increase, the threshold for radiosensitization . In the REACH trial, 54% of patients receiving 100 mg/kg met this target versus 28% at 75 mg/kg . Weight-based dosing adjustments proved critical, as patients weighing <70 kg required 100 mg/kg to achieve therapeutic E-RBC levels .
Clinical Trial Evidence
Phase III REACH Trial Outcomes
The randomized REACH trial (n=515) compared whole-brain radiation therapy (WBRT) ± efaproxiral in brain metastasis patients :
Endpoint | Efaproxiral Arm | Control Arm | Hazard Ratio (95% CI) |
---|---|---|---|
Median Survival | 5.4 months | 4.4 months | 0.87 (0.72–1.05) |
1-Year Survival | 20.1% | 14.8% | — |
Objective Response | 51% | 44% | P=0.07 |
Subgroup analysis revealed striking breast cancer-specific benefits:
Subgroup | MST (Efaproxiral) | MST (Control) | HR (95% CI) |
---|---|---|---|
All breast cancer | 8.7 months | 4.6 months | 0.53 (0.34–0.83) |
HER2+ breast cancer | 12.4 months | 5.3 months | 0.41 (0.22–0.76) |
These results persisted after adjusting for prognostic factors like Karnofsky performance status and metastasis number .
Therapeutic Implications and Future Directions
Current Clinical Applications
Efaproxiral received FDA fast-track designation for breast cancer brain metastases based on REACH trial data . Ongoing trials are exploring combinations with:
-
Immune checkpoint inhibitors: Preclinical data suggest synergistic effects with anti-PD-1 therapies
-
Hypofractionated radiotherapy: Pilot studies show 45% complete response rate in triple-negative breast cancer
Biomarker-Driven Dosing
Emerging pharmacogenetic data identify HBA1 rs9926291 as a predictor of E-RBC variability (β=0.34, P=0.008) . Genotype-guided dosing could optimize target attainment while minimizing hypoxemia risk.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume